

Potential for oxaprozin to interfere with benzodiazepine immunoassays

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Compound of Interest		
Compound Name:	Oxaprozin Potassium	
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Technical Support Center: Oxaprozin and Benzodiazepine Immunoassays

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference in benzodiazepine immunoassays due to the presence of oxaprozin.

Frequently Asked Questions (FAQs)

Q1: Can oxaprozin cause false-positive results in benzodiazepine urine drug screens?

A1: Yes, numerous studies and package inserts confirm that oxaprozin, a nonsteroidal anti-inflammatory drug (NSAID), can cross-react with the antibodies used in several commercial benzodiazepine immunoassays, leading to false-positive results.[1][2][3][4][5] This cross-reactivity is a known limitation of these screening tests due to a lack of specificity.[4]

Q2: Which specific benzodiazepine immunoassays are known to be affected by oxaprozin?

A2: Research has shown that several widely used immunoassay methods are susceptible to interference from oxaprozin. These include:

• Enzyme Multiplied Immunoassay Technique (EMIT), such as Behring EMIT d.a.u. and EMIT II[1][2][3]

Troubleshooting & Optimization





- Fluorescence Polarization Immunoassay (FPIA), such as the Abbott FPIA[1][3]
- Cloned Enzyme Donor Immunoassay (CEDIA)[1][3]
- Biosite Triage[1]

Q3: At what concentration does oxaprozin cause interference?

A3: The concentration of oxaprozin that can trigger a false positive varies depending on the specific immunoassay. Studies have shown that presumptive positive results for benzodiazepines can occur with oxaprozin concentrations in urine ranging from 5,000 to 10,000 ng/mL.[3] Given that patients are typically prescribed a 1200 mg oral dose, urinary concentrations of oxaprozin and its metabolites can easily reach levels that cause interference. [1][3]

Q4: What is the proposed mechanism of interference?

A4: The interference is due to the cross-reactivity of oxaprozin or its metabolites with the antibodies used in the immunoassay.[1][2] Although the exact structural similarities that lead to this cross-reactivity are not fully elucidated in the provided literature, it is hypothesized that a part of the oxaprozin molecule mimics the epitope that the anti-benzodiazepine antibody recognizes.

Q5: How can I confirm if a positive benzodiazepine screen is due to oxaprozin?

A5: It is essential to use a confirmatory testing method that is based on a different analytical principle than the initial immunoassay screen.[3] The recommended methods are gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][4][5] These techniques can definitively distinguish between benzodiazepines and oxaprozin, thus avoiding false-positive reporting.[4]

Q6: Are there any benzodiazepine assays that are not affected by oxaprozin?

A6: One study found that a benzodiazepine receptor assay, which is based on competitive binding to benzodiazepine-specific receptors in mammalian brains, was not interfered with by single or multiple doses of oxaprozin.[1] This suggests that while oxaprozin may have structural



similarities that cause it to be recognized by antibodies in immunoassays, it does not bind to the pharmacological target of benzodiazepines.[1]

Troubleshooting Guide

If you suspect that oxaprozin is interfering with your benzodiazepine immunoassay, follow these steps:

- Review Subject Medication History: Check if the individual from whom the sample was taken
 has been prescribed oxaprozin (brand name: Daypro).[2]
- Perform Confirmatory Testing: Do not report positive benzodiazepine results from an immunoassay screen without confirmation.[2][3] Submit the sample for GC-MS or LC-MS analysis to confirm the presence or absence of benzodiazepines.
- Evaluate Oxaprozin Cross-Reactivity in Your Assay (Optional): If you frequently encounter
 this issue, you can characterize the cross-reactivity of oxaprozin in your specific assay by
 following the experimental protocol outlined below.

Quantitative Data Summary

The following table summarizes the concentrations of oxaprozin that have been reported to produce a positive result in various benzodiazepine immunoassays with a 200 ng/mL cutoff.

Immunoassay Platform	Oxaprozin Concentration for Positive Result (in drug-free urine)	Reference
EMIT d.a.u.	5,000 - 10,000 ng/mL	[3]
Abbott FPIA	Approximately 10,000 ng/mL	[3]
BMC CEDIA	Approximately 10,000 ng/mL	[3]

Note: In a study involving subjects who took a 1200 mg oral dose of oxaprozin, all 36 urine specimens collected gave positive results by EMIT and CEDIA, and 35 of 36 were positive by FPIA, indicating that therapeutic use can lead to interfering concentrations.[3]



Experimental Protocols

Protocol 1: Characterization of Oxaprozin Cross-Reactivity in a Benzodiazepine Immunoassay

Objective: To determine the concentration of oxaprozin that produces a false-positive result in a specific benzodiazepine immunoassay.

Materials:

- Benzodiazepine immunoassay kit (e.g., EMIT, FPIA, CEDIA)
- Spectrophotometer or appropriate plate reader
- · Certified drug-free urine
- Oxaprozin powder
- Methanol
- Calibrators and controls from the immunoassay kit
- · Precision pipettes and sterile tubes

Methodology:

- Preparation of Oxaprozin Stock Solution:
 - Accurately weigh a known amount of oxaprozin powder.
 - Dissolve the powder in methanol to create a high-concentration stock solution (e.g., 1 mg/mL).
- Preparation of Oxaprozin Spiked Urine Standards:
 - Perform serial dilutions of the oxaprozin stock solution into certified drug-free urine to create a range of concentrations. A suggested range is 500 ng/mL to 100,000 ng/mL.[3]
 - Include a drug-free urine sample as a negative control.



Assay Procedure:

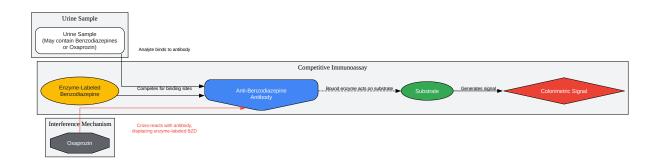
- Allow all reagents, calibrators, controls, and spiked urine samples to come to room temperature.
- Run the benzodiazepine immunoassay according to the manufacturer's instructions.
- Analyze the kit calibrators, controls, and the prepared oxaprozin-spiked urine standards.

Data Analysis:

- Use the results from the kit calibrators to generate a standard curve.
- Determine the benzodiazepine equivalent concentration for each oxaprozin-spiked standard.
- Identify the lowest concentration of oxaprozin that produces a result at or above the assay's cutoff value for a positive result (e.g., 200 ng/mL).

Visualizations

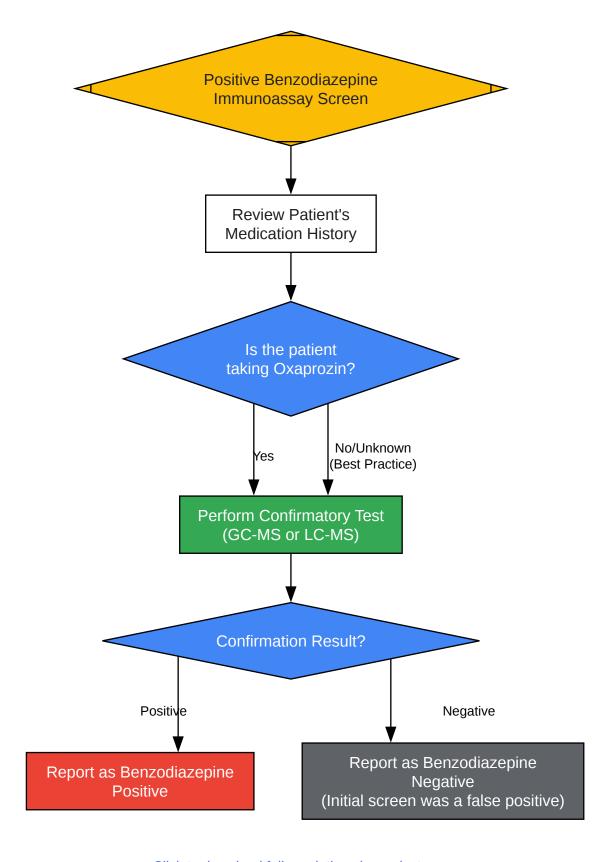




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Caption: Competitive immunoassay principle and the mechanism of oxaprozin interference.





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Caption: Troubleshooting workflow for a positive benzodiazepine immunoassay result.



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